synthesis of 4-Amino-5-(3,5-difluorobenzyl)-4H-1,2,4-triazole-3-thiol
synthesis of 4-Amino-5-(3,5-difluorobenzyl)-4H-1,2,4-triazole-3-thiol
Synthesis and Characterization of 4-Amino-5-(3,5-difluorobenzyl)-4H-1,2,4-triazole-3-thiol: A Comprehensive Technical Guide
Executive Summary
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for amides and esters to improve metabolic stability and target binding[1]. Specifically, 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols are highly versatile bifunctional intermediates[2]. The target compound, 4-amino-5-(3,5-difluorobenzyl)-4H-1,2,4-triazole-3-thiol (CAS: 1160261-57-3), incorporates a 3,5-difluorobenzyl moiety, which is known to enhance lipophilicity and target binding affinity via halogen bonding[3]. Due to the presence of both a free amino group and a thiol/thione group, this molecule allows for orthogonal functionalization (e.g., Schiff base formation, thioether synthesis) in advanced drug discovery workflows[4].
This whitepaper details a highly reproducible, four-step synthetic cascade to generate this compound, focusing on mechanistic causality, rigorous in-process controls, and self-validating experimental protocols.
Retrosynthetic Strategy & Mechanistic Rationale
Direct condensation of carboxylic acids with hydrazine is thermodynamically unfavorable due to the formation of stable carboxylate-hydrazinium salts. Therefore, the synthetic strategy relies on activating the carboxylic acid as a methyl ester, which readily undergoes nucleophilic acyl substitution with hydrazine hydrate to form an acetohydrazide[5].
The critical intermediate in this pathway is the potassium dithiocarbazate salt. When the acetohydrazide is treated with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH), the base deprotonates the hydrazide nitrogen, significantly enhancing its nucleophilicity. This allows for an efficient attack on the highly electrophilic carbon of CS₂, yielding a water-soluble dithiocarbazate[6].
The final cyclization is driven by the addition of excess hydrazine. Hydrazine attacks the thiocarbonyl carbon of the dithiocarbazate, initiating the elimination of hydrogen sulfide (H₂S). Subsequent intramolecular condensation between the newly formed amine and the carbonyl group, followed by dehydration, constructs the aromatic 1,2,4-triazole ring[1].
Fig 1: Four-step synthetic workflow for 4-amino-5-(3,5-difluorobenzyl)-4H-1,2,4-triazole-3-thiol.
Experimental Protocols: A Self-Validating System
Safety Note: CS₂ is highly volatile and toxic; H₂S gas is evolved during cyclization. All procedures must be conducted in a fume hood with appropriate gas scrubbing.
Phase 1: Synthesis of Methyl 2-(3,5-difluorophenyl)acetate
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Reaction: Dissolve 1.0 eq of 3,5-difluorophenylacetic acid in anhydrous methanol (5 volumes). Add catalytic concentrated H₂SO₄ (0.05 eq).
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Causality: Methanol serves as both the solvent and the reactant. H₂SO₄ protonates the carbonyl oxygen, increasing its electrophilicity and lowering the activation energy for methanol attack.
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In-Process Control: Reflux for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The acid spot (R_f ~0.2) must disappear entirely, replaced by the less polar ester (R_f ~0.7).
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Workup: Concentrate under reduced pressure. Neutralize with saturated NaHCO₃ to prevent acid-catalyzed hydrolysis during extraction. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield a pale liquid.
Phase 2: Synthesis of 2-(3,5-Difluorophenyl)acetohydrazide
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Reaction: Dissolve the crude ester in absolute ethanol. Add 1.5 eq of hydrazine hydrate (80%).
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Causality: Ethanol provides a homogenous medium without competing as a nucleophile. Hydrazine is a potent alpha-effect nucleophile that rapidly displaces the methoxy group to form the hydrazide.
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In-Process Control: Reflux for 4 hours. The product often begins to precipitate upon cooling.
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Workup: Cool to 0°C. Filter the white crystalline solid and wash with cold ethanol. This self-purifying crystallization step ensures high purity for the sensitive dithiocarbazate formation.
Phase 3: Synthesis of Potassium Dithiocarbazate Salt
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Reaction: Suspend the hydrazide (1.0 eq) in absolute ethanol. Add KOH (1.5 eq) dissolved in a minimum amount of water. Cool the system to 0°C.
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Causality: KOH is strictly required to deprotonate the hydrazide, forming a highly reactive nucleophile[5]. The temperature must be controlled at 0°C before adding CS₂ to prevent runaway side reactions (e.g., bis-dithiocarbamate formation).
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Process: Dropwise add CS₂ (1.5 eq) over 30 minutes. Stir at room temperature for 12-16 hours.
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Workup: Dilute the mixture with anhydrous diethyl ether. The potassium salt will precipitate quantitatively. Filter and dry under vacuum. Critical: Do not expose the salt to ambient moisture for prolonged periods, as it is hygroscopic.
Phase 4: Cyclization to 4-Amino-5-(3,5-difluorobenzyl)-4H-1,2,4-triazole-3-thiol
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Reaction: Suspend the potassium salt in water. Add hydrazine hydrate (2.0 eq).
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Causality: Water is the optimal solvent as it dissolves the salt and tolerates the highly basic conditions. The excess hydrazine acts as both the nucleophile for cyclization and the base to keep the resulting triazole-thiol deprotonated (soluble).
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In-Process Control: Reflux for 6-8 hours until the evolution of H₂S gas ceases (monitor the condenser exhaust with lead acetate paper, which turns black in the presence of H₂S). The solution will turn from yellow to clear/pale green.
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Workup: Cool the solution to 0°C. Acidify dropwise with 2M HCl until the pH reaches 4-5. The free thiol is insoluble in acidic water and will precipitate out[5]. Filter, wash extensively with cold water, and recrystallize from ethanol to yield the pure target compound.
Fig 2: Logical sequence of the hydrazine-mediated cyclization mechanism and H2S elimination.
Quantitative Data & Spectral Characterization
The synthesized intermediates and final product exhibit distinct physicochemical and spectral markers. In the solid state, 1,2,4-triazole-3-thiols often exist predominantly in the thione form, but they react as thiols in solution[6]. The table below summarizes the expected quantitative yields and characterization data based on structurally analogous 5-benzyl derivatives[6],[7].
| Intermediate / Product | Expected Yield (%) | Melting Point (°C) | Key IR Markers (cm⁻¹) | Key ¹H NMR Markers (DMSO-d6, ppm) |
| Methyl 2-(3,5-difluorophenyl)acetate | 90 - 95 | Liquid | 1735 (C=O ester) | 3.65 (s, 3H, OCH₃), 3.75 (s, 2H, CH₂) |
| 2-(3,5-Difluorophenyl)acetohydrazide | 80 - 85 | 110 - 115 | 3300, 3200 (NH₂, NH), 1660 (C=O amide) | 9.2 (br s, 1H, NH), 4.2 (br s, 2H, NH₂) |
| Potassium Dithiocarbazate Salt | 85 - 90 | >250 (dec) | 1050 (C=S) | N/A (Salt form) |
| 4-Amino-5-(3,5-difluorobenzyl)-4H-1,2,4-triazole-3-thiol | 65 - 75 | 195 - 205 | 3340 (N-H), 2560 (S-H), 1610 (C=N) | 13.5 (s, 1H, SH), 5.5 (s, 2H, NH₂), 4.0 (s, 2H, CH₂) |
References
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Ozdemir, A., Turan-Zitouni, G., Kaplancikli, Z. A., & Chevallet, P. (2007). "Synthesis of some 4-arylidenamino-4H-1,2,4-triazole-3-thiols and their antituberculosis activity." Journal of Enzyme Inhibition and Medicinal Chemistry, 22(4), 511-516.
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Turan-Zitouni, G., et al. (2014). "Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives." National Center for Biotechnology Information (PMC).
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Santa Cruz Biotechnology. "4-amino-5-(3,5-difluorobenzyl)-4H-1,2,4-triazole-3-thiol Product Specification." SCBT Catalog.
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Crysdot LLC. "4-Amino-5-(3,5-difluorobenzyl)-4H-1,2,4-triazole-3-thiol (CAS No.: 1160261-57-3)." Crysdot Catalog.
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Al-Gawad, S. M., et al. (2014). "NEW HETEROCYCLIC DERIVATIVES FROM THE ACTION OF VARIETY ELECTROPHILES ON 4-AMINO-5-BENZYL-4H-1,2,4-TRIAZOLE-3-THIOL." ResearchGate.
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Shrestha, A., et al. (2018). "Synthesis of Triazole derivative:[4-(benzylideneamino)-5- phenyl -4H-1,2,4-triazole-3-thiol]." Nepal Journal of Science and Technology.
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